![molecular formula C12H16ClNO B3087536 Spiro[chroman-2,1'-cyclobutan]-4-amine hcl CAS No. 1174658-39-9](/img/structure/B3087536.png)
Spiro[chroman-2,1'-cyclobutan]-4-amine hcl
Overview
Description
Spiro[chroman-2,1’-cyclobutan]-4-amine hcl is a chemical compound that belongs to the class of spiro compounds . Spiro compounds are characterized by their unique conformational features and structural implications on biological systems . They have been used in various applications in organic chemistry, biology, and drug discovery .
Synthesis Analysis
The synthesis of spiro compounds has been an active research field in organic chemistry . Various strategies have been developed for the synthesis of spiroindole and spirooxindole scaffolds . For instance, Mori and Machida described the diastereoselective formation of tetralin-fused spirooxindole products using Lewis acid-catalyzed C(sp 3)–H bond functionalization .
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by two or more rings connected by only one common atom . The absence of a double bond in chromanone between C-2 and C-3 shows a minor difference from chromone but exhibits significant variations in biological activities .
Chemical Reactions Analysis
Spiro compounds undergo various chemical reactions due to their unique structural features . They have been used in a wide variety of pharmaceuticals, bio-chemicals, and even in the generation of hits as well as lead molecules .
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
- A novel approach for the synthesis of spiro[cyclobuta[a]indene-7,1'-cyclobutane] derivatives from cyclobutanols has been developed, highlighting a one-pot [3 + 2] spiroannulation method that facilitates the synthesis of new spiro derivatives under mild conditions (Zhenyu An et al., 2020).
- The synthesis and rearrangement of spiro compounds including [1,1'-bicyclobutyl]-1-ols and spiro[3.4]octan-5-ols to access bicyclo[3.3.0]octenes have been reported, showcasing methods for the generation of complex spiro frameworks from simpler cyclobutane derivatives (K. Mandelt et al., 2004).
Pharmacological Applications and Molecular Docking Studies
- The synthesis and biological evaluation of 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] as new tacrine hybrids have been explored. These compounds were synthesized using a one-pot cyclocondensation reaction, followed by AChE and cytotoxicity activity assessments, showing potential as tacrine analogues with pharmaceutical applications (H. Bonacorso et al., 2015).
- Discovery and synthesis efforts led to spiro[cyclohexane-dihydropyrano[3,4-b]indole]-amines as potent NOP and opioid receptor agonists, illustrating a novel chemotype with significant efficacy in models of acute and neuropathic pain (S. Schunk et al., 2014).
Mechanism of Action
Target of Action
Similar compounds, such as chromanone analogs, have been shown to target various enzymes and receptors, including pteridine reductase-1
Mode of Action
It can be inferred from related compounds that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering cellular processes.
Biochemical Pathways
Related compounds have been shown to affect various pathways, including those involved in inflammation, cancer, and parasitic infections . The downstream effects of these pathway alterations can include changes in cell proliferation, immune response, and metabolic processes.
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can impact the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
Related compounds have been shown to have various biological activities, including anticancer, anti-inflammatory, and antiparasitic effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent alterations in cellular processes.
Action Environment
The action, efficacy, and stability of Spiro[chroman-2,1’-cyclobutan]-4-amine hcl can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells. For example, the compound’s activity could be enhanced or inhibited by the presence of other molecules that interact with the same targets. Additionally, the compound’s stability could be affected by environmental conditions such as temperature and pH.
Future Directions
properties
IUPAC Name |
spiro[3,4-dihydrochromene-2,1'-cyclobutane]-4-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c13-10-8-12(6-3-7-12)14-11-5-2-1-4-9(10)11;/h1-2,4-5,10H,3,6-8,13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGOHDRKDQIBLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=CC=CC=C3O2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Spiro[chroman-2,1'-cyclobutan]-4-amine hcl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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